

Comparative study of 7-Chloro-4-methylcinnoline and other cinnolines

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Compound of Interest

Compound Name: 7-Chloro-4-methylcinnoline

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An objective comparison of 7-chloroquinoline derivatives reveals a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications. This guide synthesizes experimental data to provide a comparative analysis of these compounds, offering insights for researchers and drug development professionals.

Comparative Anticancer Activity

Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data consistently demonstrates potent anticancer activity, often with selectivity towards cancer cells over non-cancerous cell lines.

A study on 7-chloro-4-aminoquinoline-benzimidazole hybrids showed significant growth inhibition against a panel of cancer cell lines, including leukemia, lymphoma, and various carcinomas.^[1] Notably, compounds with an unsubstituted benzimidazole ring displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 μ M.^[1] Another series of 7-chloro-(4-thioalkylquinoline) derivatives also exhibited pronounced cytotoxicity, particularly against colorectal and leukemia cancer cell lines.^{[2][3]} For instance, certain sulfonyl N-oxide derivatives showed high selectivity for human cancer cells.^{[2][3]}

Hybrid molecules incorporating a 2-pyrazoline moiety with the 7-chloro-4-aminoquinoline nucleus have also demonstrated significant cytostatic activity against 58 human cancer cell lines, with GI50 values as low as 0.05 μ M.^[4] Furthermore, Morita-Baylis-Hillman adducts of 7-chloroquinoline have shown expressive cytotoxic potential against breast, colorectal, leukemia,

and lung cancer cell lines, with some compounds being as active as the positive control, doxorubicin.[5]

The anticancer potential of these compounds is often attributed to their ability to induce apoptosis and inhibit DNA and RNA synthesis.[2][3] Some derivatives also act as kinase inhibitors, targeting enzymes like Bcr-Abl and various growth factor receptors.[1]

Table 1: Comparative Anticancer Activity of 7-Chloroquinoline Derivatives

Compound Class	Cancer Cell Lines	Activity Metric (μM)	Reference
7-Chloro-4-aminoquinoline-benzimidazole hybrids	Leukemia, Lymphoma, Carcinoma	GI50: 0.4 - 8	[1]
7-Chloro-(4-thioalkylquinoline) derivatives	Colorectal, Leukemia, Lung, Osteosarcoma	IC50: 0.55 - 7.22	[2]
7-Chloro-4-aminoquinoline-2-pyrazoline hybrids	58 Human Cancer Cell Lines	GI50: 0.05 - 0.95	[4]
Morita-Baylis-Hillman adducts of 7-chloroquinoline	Breast, Colorectal, Leukemia, Lung	IC50: starting from 4.60	[5]
7-Chloroquinolinehydrazones	Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast	GI50: submicromolar to 120 nM	[6]

Comparative Antimicrobial Activity

Beyond their anticancer properties, 7-chloroquinoline derivatives have shown promise as antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria.

Newly synthesized 7-chloro-2-methyl-4H-benzo[d][1,7]-oxazin-4-one and its quinazolinone derivative demonstrated significant antibacterial activity against *Klebsiella pneumoniae*, *Staphylococcus aureus*, and *Pseudomonas aeruginosa*, with MIC values ranging from 6 to 9 mg/mL.[8] Another study on quinoline-based hydroxyimidazolium hybrids revealed potent activity against *Cryptococcus neoformans* (MIC of 15.6 µg/mL) and *Mycobacterium tuberculosis* H37Rv (MIC of 10-20 µg/mL).[9]

Furthermore, a series of 7-chloro-4-aminoquinolines were evaluated for their anti-mycobacterial activity against *Mycobacterium tuberculosis* H37Rv, showing promising results.[10] Additionally, 7-chloroquinolin-4-yl arylhydrazone derivatives have been identified as having significant antifungal activity against various *Candida* species, with MIC and MFC values comparable to the first-line drug fluconazole.[11]

Table 2: Comparative Antimicrobial Activity of 7-Chloroquinoline Derivatives

Compound Class	Microorganism	Activity Metric	Reference
7-Chloro-2-methyl-quinazolin-4(3H)-one derivatives	<i>K. pneumoniae</i> , <i>S. aureus</i> , <i>P. aeruginosa</i>	MIC: 6 - 9 mg/mL	[8]
Quinoline-based hydroxyimidazolium hybrids	<i>C. neoformans</i> , <i>M. tuberculosis</i> H37Rv, <i>S. aureus</i>	MIC: 15.6 µg/mL (<i>C. neoformans</i>), 10-20 µg/mL (<i>M. tuberculosis</i>), 2-20 µg/mL (<i>S. aureus</i>)	[9]
7-Chloro-4-aminoquinolines	<i>Mycobacterium tuberculosis</i> H37Rv	pMIC	[10]
7-Chloroquinolin-4-yl arylhydrazone derivatives	<i>Candida</i> species	MIC & MFC comparable to fluconazole	[11]

Experimental Protocols

Synthesis of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

The synthesis involves the reaction of 4,7-dichloroquinoline with piperazine to yield 7-chloro-4-(piperazin-1-yl)quinoline.^[1] This intermediate is then reacted with 4-fluorobenzaldehyde to produce 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde. Finally, condensation of this aldehyde with various diamine precursors in the presence of Na₂S₂O₅ yields the target quinoline benzimidazole hybrids.^[1]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[1]

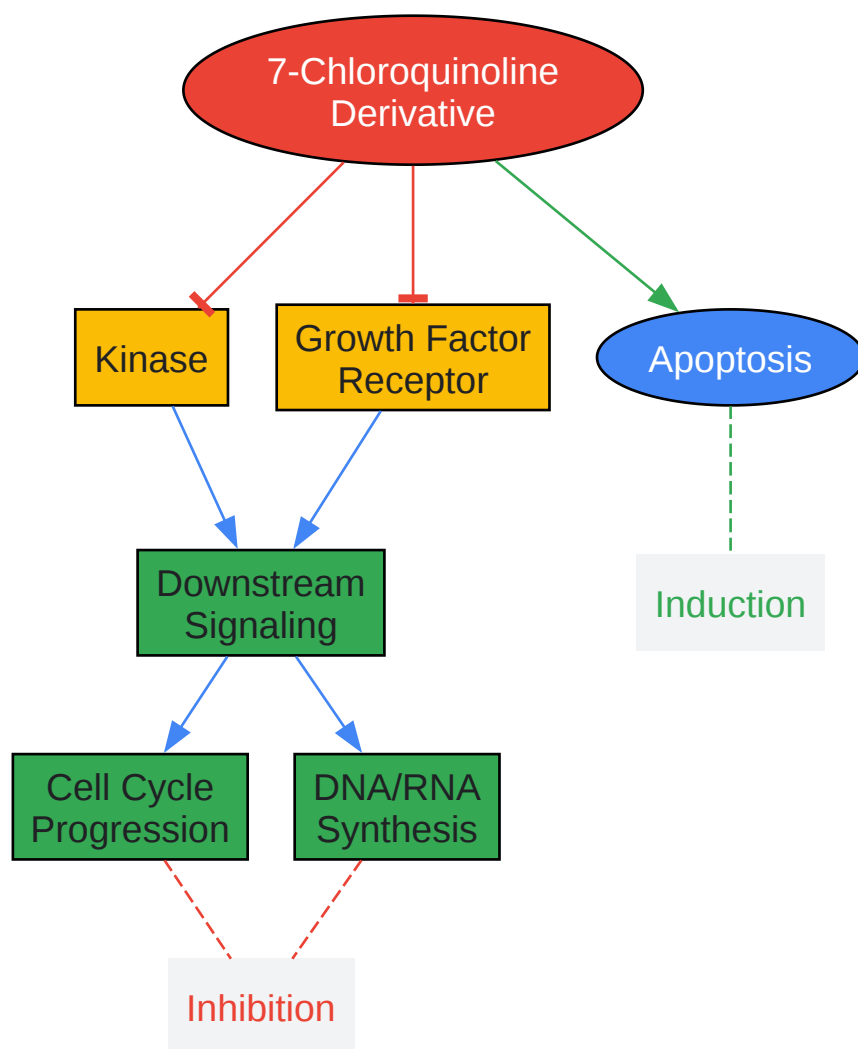
- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- After incubation, the medium is replaced with fresh medium containing MTT solution.
- The cells are incubated further to allow the formation of formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.

Visualizations



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Caption: Workflow for the synthesis and antiproliferative evaluation of 7-chloroquinoline derivatives.



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Caption: Proposed mechanism of anticancer action for 7-chloroquinoline derivatives.

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